molecular formula C9H7N3 B167697 2-Phenyl-1,3,5-triazine CAS No. 1722-18-5

2-Phenyl-1,3,5-triazine

Cat. No.: B167697
CAS No.: 1722-18-5
M. Wt: 157.17 g/mol
InChI Key: RXELBMYKBFKHSM-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,5-triazine is an organic compound belonging to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of a phenyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazines, including this compound, are known for their stability and versatility, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3,5-triazine can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of benzonitrile with dicyandiamide . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired triazine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as a starting material. The process includes nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by phenyl groups through the use of appropriate nucleophiles . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELBMYKBFKHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274555
Record name 2-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-18-5
Record name 2-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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